![molecular formula C22H23FN6O4S B10901801 1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10901801.png)

1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

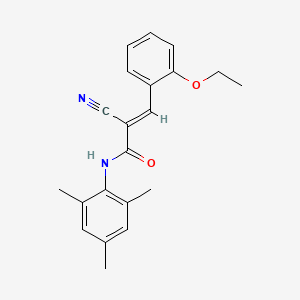

1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist eine synthetische Verbindung, die zur Klasse der Chinolon-Antibiotika gehört. Diese Verbindung ist bekannt für ihre breite antibakterielle Aktivität, die sowohl Gram-positive als auch Gram-negative Bakterien betrifft. Sie ist strukturell durch einen Chinolon-Kern gekennzeichnet, der für ihre antibakteriellen Eigenschaften unerlässlich ist, sowie durch verschiedene Substituenten, die ihre Wirksamkeit und pharmakokinetischen Eigenschaften verbessern.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure umfasst typischerweise mehrere Schritte:

Bildung des Chinolon-Kerns: Der Chinolon-Kern wird durch eine Cyclisierungsreaktion synthetisiert, an der ein geeignetes Anilin-Derivat und ein β-Ketoester beteiligt sind. Dieser Schritt erfordert häufig saure oder basische Bedingungen, um die Cyclisierung zu erleichtern.

Einführung des Fluoratoms: Das Fluoratom wird durch elektrophile Fluorierung eingeführt, wobei Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor verwendet werden.

Anlagerung des Piperazinrings: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt, typischerweise unter Verwendung von Piperazin oder dessen Derivaten.

Addition der Pyrazol-Einheit: Die Pyrazol-Einheit wird durch eine Kupplungsreaktion angebracht, oft unter Verwendung von Carbodiimid-basierten Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).

Endgültige Funktionalisierung:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. The process typically starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The final product is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Piperazinring, eingehen, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, wodurch sie zu Alkoholen umgewandelt werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können für Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Alkohol-Derivate und verschiedene substituierte Chinolone, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Sie wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Chinolonen verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer antibakteriellen Eigenschaften und Resistenzmechanismen untersucht.

Medizin: Sie wird hinsichtlich ihres potenziellen Einsatzes bei der Behandlung bakterieller Infektionen untersucht, insbesondere bei solchen, die gegenüber anderen Antibiotika resistent sind.

Industrie: Die Verbindung wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.

Wirkmechanismus

Die antibakterielle Aktivität von 1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure beruht hauptsächlich auf ihrer Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind entscheidend für die DNA-Replikation, Transkription und Reparatur. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod.

Wissenschaftliche Forschungsanwendungen

1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its interactions with various biological systems and its potential as a therapeutic agent.

Medicine: Investigated for its antibacterial properties and potential use in treating infections.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with bacterial enzymes, inhibiting their function and preventing the bacteria from replicating. The compound targets specific molecular pathways, disrupting the synthesis of essential proteins and leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Chinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Substituenten.

Levofloxacin: Ein Fluorchinolon mit einem breiteren Wirkungsspektrum.

Moxifloxacin: Bekannt für seine erhöhte Aktivität gegen Gram-positive Bakterien.

Einzigartigkeit

1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist einzigartig aufgrund ihrer spezifischen Substituenten, die im Vergleich zu anderen Chinolonen eine verbesserte antibakterielle Aktivität und verbesserte pharmakokinetische Eigenschaften verleihen. Ihre Struktur ermöglicht eine bessere Penetration in bakterielle Zellen und eine geringere Anfälligkeit für die Entwicklung von Resistenzen.

Dieser detaillierte Überblick vermittelt ein umfassendes Verständnis von 1-Ethyl-6-Fluor-7-(4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure, einschließlich ihrer Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C22H23FN6O4S |

|---|---|

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

1-ethyl-6-fluoro-7-[4-[(1-methylpyrazole-3-carbonyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H23FN6O4S/c1-3-27-12-14(21(32)33)19(30)13-10-15(23)18(11-17(13)27)28-6-8-29(9-7-28)22(34)24-20(31)16-4-5-26(2)25-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,32,33)(H,24,31,34) |

InChI-Schlüssel |

HAVPHHJVJDLLBE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=NN(C=C4)C)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-{[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B10901723.png)

![1-[2-({[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10901726.png)

![2-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10901737.png)

![2,2,2-trifluoro-N-{3-[(1Z)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B10901748.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10901760.png)

![N-[(1Z)-3-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10901762.png)

![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10901772.png)

![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-chloropyrazine](/img/structure/B10901778.png)

![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901790.png)

![1-[(4-fluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901796.png)